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4-Amino-1,3-diazet-2(1H)-one

Cat. No.: B14432691
CAS No.: 78062-20-1
M. Wt: 85.07 g/mol
InChI Key: RADWEERUPCRDRI-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Four-membered nitrogen-containing heterocycles are a significant class of compounds in modern chemical research, serving as crucial building blocks for more complex molecules. numberanalytics.comnih.gov Their importance spans various fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comopenmedicinalchemistryjournal.com These compounds, such as azetidines, have been identified as valuable scaffolds in the development of new drugs and are intermediates in the synthesis of natural products. numberanalytics.comrsc.org

The unique structural properties and reactivity of these strained ring systems contribute to their biological activities. rsc.org For instance, the well-known β-lactam antibiotics, such as penicillin and cephalosporins, feature a four-membered azetidinone ring that is crucial for their antibacterial action. nih.govbritannica.com The ability of the nitrogen atom within these heterocyclic systems to form hydrogen bonds is a key factor in their interaction with biological targets. nih.gov In fact, over 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties. nih.gov

The development of new synthetic methods for these heterocycles remains an active area of research, with a focus on creating diverse structures for applications in medicinal chemistry and materials science. numberanalytics.comrsc.org

Historical Context of Diazetine and Diazetidinone Chemistry

The study of diazetines and diazetidinones, which are four-membered rings containing two nitrogen atoms, has a history dating back nearly a century. core.ac.uk Despite this long history, these small ring systems have been relatively underexplored in medicinal chemistry until more recently. core.ac.uk

Early research into these compounds was often challenging due to their inherent ring strain and potential instability. core.ac.uk However, renewed interest has been sparked by discoveries of their potential as inhibitors of certain enzymes. core.ac.uk For example, 1,2-diazetidin-3-ones have been identified as potent inhibitors of serine hydrolase protein phosphatase methylesterase-1. core.ac.uk

The synthesis of diazetidinones has been approached through various methods, including cycloaddition reactions. thieme-connect.deresearchgate.net The reaction of imines with isocyanates, for instance, can lead to the formation of 1,3-diazetidinones. researchgate.net The development of more robust synthetic routes continues to be a focus, aiming to unlock the full potential of these scaffolds in drug discovery and other applications. core.ac.uk

Structural Classification and Nomenclatural Aspects of 4-Amino-1,3-diazet-2(1H)-one within Heterocyclic Systems

This compound is classified as a four-membered, nitrogen-containing heterocycle. Specifically, it is a diazetidinone, indicating a four-membered ring with two nitrogen atoms and a carbonyl group. ontosight.ai The "1,3-" designation specifies the positions of the two nitrogen atoms relative to each other within the ring. The "(1H)" indicates that the nitrogen at position 1 is bonded to a hydrogen atom, and the "-2(1H)-one" specifies the location of the carbonyl group at position 2. The "4-Amino" prefix indicates the presence of an amino group (-NH2) at position 4 of the ring.

The systematic IUPAC name for this compound is 4-amino-1H-1,3-diazet-2-one. smolecule.com It belongs to the broader class of heterocyclic compounds, which are cyclic compounds containing at least one heteroatom (an atom other than carbon) within the ring structure.

Below is a data table summarizing the key structural and chemical properties of this compound.

PropertyValue
CAS Number 78062-20-1
IUPAC Name 4-amino-1H-1,3-diazet-2-one smolecule.com
Molecular Formula C2H3N3O smolecule.com
Molecular Weight 85.07 g/mol smolecule.com
Canonical SMILES C1(=NC(=O)N1)N smolecule.com
InChI Key RADWEERUPCRDRI-UHFFFAOYSA-N smolecule.com
Hydrogen Bond Donor Count 2 guidechem.com
Hydrogen Bond Acceptor Count 1 guidechem.com
Topological Polar Surface Area 67.5 Ų guidechem.com
Heavy Atom Count 6 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3N3O B14432691 4-Amino-1,3-diazet-2(1H)-one CAS No. 78062-20-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78062-20-1

Molecular Formula

C2H3N3O

Molecular Weight

85.07 g/mol

IUPAC Name

4-amino-1H-1,3-diazet-2-one

InChI

InChI=1S/C2H3N3O/c3-1-4-2(6)5-1/h(H3,3,4,5,6)

InChI Key

RADWEERUPCRDRI-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=O)N1)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 1,3 Diazet 2 1h One and Analogous Systems

Strategies for the Construction of the 1,3-Diazet-2(1H)-one Ring System

The formation of the four-membered 1,3-diazet-2(1H)-one ring is a challenging synthetic task due to the inherent ring strain. However, several strategies can be envisaged for its construction, drawing upon established principles of heterocyclic chemistry.

Cyclization Reactions in Diazetine and Diazetidinone Synthesis

The [2+2] cycloaddition reaction is a powerful tool for the formation of four-membered rings. In the context of 1,3-diazet-2(1H)-one synthesis, the reaction between an isocyanate and a carbodiimide (B86325) represents a plausible and direct approach. This reaction would involve the formal cycloaddition of the C=N bond of the isocyanate with one of the C=N bonds of the carbodiimide. The regioselectivity of this reaction would be crucial in determining the final product, and factors such as the electronic properties of the substituents on both reactants would play a significant role. While the retro [2+2] cycloaddition of 1,2-diazetidinones has been studied, indicating the feasibility of the reverse reaction, direct cycloadditions to form 1,3-diazetidinones are less common but remain a viable synthetic strategy. rsc.org

Reactant 1Reactant 2ProductReaction Type
Isocyanate (R-N=C=O)Carbodiimide (R'-N=C=N-R'')1,3-Diazetidin-2-one derivative[2+2] Cycloaddition

Multicomponent Reaction Approaches for Heterocyclic Ring Formation

Multicomponent reactions (MCRs) offer an efficient means of constructing complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been extensively used in the synthesis of various heterocycles, including β-lactams. wikipedia.orgnih.govnih.govrsc.orgorganic-chemistry.orgnih.govnih.govmdpi.commdpi.com

A hypothetical Ugi-type reaction for the synthesis of a 1,3-diazet-2(1H)-one precursor could involve the reaction of an aldehyde, an amine, an isocyanide, and a carboxylic acid derivative. The resulting α-acylamino carboxamide could be designed with appropriate functional groups to facilitate a subsequent intramolecular cyclization to form the desired diazetidinone ring. For instance, if the amine component contains a latent urea (B33335) functionality, a post-Ugi cyclization could be envisioned.

Similarly, the Passerini reaction, which involves an isocyanide, an aldehyde or ketone, and a carboxylic acid, could be adapted to generate a precursor amenable to cyclization into the 1,3-diazetidinone core. wikipedia.orgorganic-chemistry.org The key would be the judicious choice of starting materials that, upon undergoing the Passerini reaction, would possess the necessary functionalities for a subsequent ring-closing step.

Reaction NameComponentsKey Intermediate/ProductRelevance to Diazetidinone Synthesis
Ugi ReactionAldehyde, Amine, Isocyanide, Carboxylic Acidα-Acylamino carboxamideSynthesis of a precursor for subsequent cyclization
Passerini ReactionAldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acyloxy carboxamideSynthesis of a precursor for subsequent cyclization

Intramolecular Cyclization Pathways from N-Acyl or N-Aryl Precursors

Intramolecular cyclization is a common and effective strategy for the synthesis of cyclic compounds. For the formation of the 1,3-diazet-2(1H)-one ring, a plausible precursor would be an N-acylurea derivative containing a suitable leaving group on the acyl chain. For instance, an N-(α-haloacyl)urea could undergo an intramolecular nucleophilic substitution, where the nitrogen of the urea attacks the α-carbon, displacing the halide and forming the four-membered ring.

The formation of N-acyl ureas can be achieved through the rearrangement of O-acyl isoureas. researchgate.net This suggests a potential pathway where a suitable precursor is first acylated to form an O-acyl isourea, which then rearranges to the N-acyl urea, setting the stage for the final intramolecular cyclization to the 1,3-diazetidin-2-one. The success of this approach would depend on the facility of both the rearrangement and the subsequent ring-closing reaction.

Functionalization at the 4-Amino Position

Introducing an amino group at the 4-position of the 1,3-diazet-2(1H)-one ring is a key step in the synthesis of the target compound. This can be achieved either by direct amination of the preformed heterocyclic core or by introducing the amino group via a precursor that is subsequently cyclized.

Direct Amination Reactions on Heterocyclic Cores

Direct amination of a C-H bond adjacent to a carbonyl group in a lactam is a challenging but attractive transformation. Recent advances in catalysis have enabled such reactions on various heterocyclic systems. For the 1,3-diazet-2(1H)-one ring, direct amination at the 4-position would likely proceed via the formation of an enolate or a related reactive intermediate, which would then be trapped by an electrophilic aminating agent. Reagents such as azodicarboxylates or hydroxylamine (B1172632) derivatives in the presence of a suitable base or catalyst could potentially effect this transformation. The feasibility of this approach would be highly dependent on the acidity of the proton at the 4-position and the stability of the diazetidinone ring under the reaction conditions.

Amino Group Introduction via Precursor Derivatization (e.g., Strecker synthesis analogy)

An alternative and potentially more versatile approach to the 4-amino functionality is to introduce the nitrogen atom at an earlier stage of the synthesis, using a precursor that can be cyclized to the desired product. An analogy can be drawn to the Strecker amino acid synthesis, a well-established method for preparing α-amino acids from aldehydes or ketones. wikipedia.orgnrochemistry.comwikipedia.orgmasterorganicchemistry.comjk-sci.comstudysmarter.co.uk

In a Strecker-like approach to 4-amino-1,3-diazet-2(1H)-one, a suitable precursor bearing a carbonyl group at the prospective 4-position, such as a 1,3-diazetidin-2,4-dione, could be reacted with ammonia (B1221849) and a cyanide source. This would generate an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group would not be the desired pathway here. Instead, the α-aminonitrile could potentially be a precursor itself, or a related imine could be formed and then reduced to the amine.

A more direct analogy would involve the reaction of a 4-oxo-1,3-diazetidin-2-one with an amine to form a 4-imino derivative, which could then be reduced to the corresponding 4-amino compound. This strategy avoids the use of cyanide and offers a more direct route to the target functionality. The key challenge in this approach would be the synthesis of the 4-oxo precursor and the selective reduction of the imine in the presence of the lactam carbonyl group.

PrecursorReagentsIntermediateFinal Product
1,3-Diazetidin-2,4-dioneAmmonia, Cyanide Sourceα-AminonitrileThis compound (after further steps)
4-Oxo-1,3-diazetidin-2-oneAmine4-Imino-1,3-diazetidin-2-oneThis compound (after reduction)

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of novel heterocyclic compounds is of paramount importance for developing sustainable and environmentally benign chemical processes. While specific green synthetic methods for this compound are not yet established, the principles can be applied to analogous systems, suggesting potential eco-friendly routes.

Solvent-free reactions and the use of aqueous media are cornerstones of green chemistry, aiming to reduce or eliminate the use of volatile organic compounds (VOCs).

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions can offer significant advantages, including reduced waste, lower costs, and often, accelerated reaction rates. For the synthesis of related heterocyclic systems like 2-iminothiazolidin-4-ones, a one-pot, solvent-free protocol has been successfully developed. This approach, involving the reaction of a thiourea (B124793) with an α-halocarboxylic acid derivative, proceeds efficiently at elevated temperatures without the need for a solvent or an acid scavenger, which are typically employed in solution-phase syntheses. The enhanced reaction rate under these conditions is attributed to the increased concentration and intimacy of the reactants in their fused state.

By analogy, a potential solvent-free approach to a precursor of this compound, such as a 4-imino-1,3-diazetidin-2-one, could be envisioned by heating a mixture of an appropriate isocyanate and a carbodiimide. The viability and efficiency of such a route would require experimental investigation.

Aqueous Media Synthesis:

The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are not traditionally performed in water due to the poor solubility of reactants, specialized techniques can enable aqueous synthesis. However, for the formation of the 1,3-diazetidin-2-one ring, the reactive nature of isocyanate precursors with water to form amines and carbon dioxide presents a significant challenge, making an aqueous route less feasible without appropriate protective strategies or highly reactive catalytic systems.

The following table summarizes the potential application of green solvents in organic synthesis, highlighting the principles that could guide the development of greener routes to this compound.

Green Chemistry PrincipleApplication in SynthesisPotential for this compound
Solvent-Free Reactions are conducted without a solvent, often with thermal or mechanical energy input.Potentially applicable to the cycloaddition of isocyanates and carbodiimides, by analogy to other solvent-free heterocycle syntheses.
Aqueous Media Water is used as the reaction solvent.Challenging due to the reactivity of isocyanate precursors with water, but could be explored with advanced catalytic systems.

This interactive table is based on established green chemistry principles and their hypothetical application to the target compound's synthesis.

Catalysis is a fundamental pillar of green chemistry, offering pathways to new reactions, enhanced efficiency, and reduced energy consumption. Both metal-based and organic catalysts could play a role in the synthesis of 1,3-diazetidin-2-one systems.

Metal-Catalyzed Reactions:

Transition metal catalysts are widely used in the formation of heterocyclic rings. For instance, palladium-catalyzed reactions are employed in the synthesis of various nitrogen-containing heterocycles, including imidazolidin-2-ones and benzodiazepines. Visible-light photocatalysis using iridium or other metal complexes has emerged as a powerful tool for promoting [2+2] cycloadditions to form four-membered rings like azetidines and cyclobutanes under mild conditions. This approach, which relies on triplet energy transfer, could potentially be adapted for the synthesis of the 1,3-diazetidin-2-one core from suitable precursors.

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of green chemistry. N-Heterocyclic carbenes (NHCs) have been shown to catalyze the [2+2] cycloaddition of ketenes with diazenedicarboxylates to produce aza-β-lactams (1,2-diazetidin-3-ones), a class of compounds structurally related to 1,3-diazetidin-2-ones. This suggests that organocatalysts could be explored for the synthesis of the 1,3-diazetidin-2-one ring system, potentially offering high levels of stereocontrol.

The table below outlines some catalytic strategies and their potential relevance to the synthesis of this compound precursors.

Catalytic ApproachCatalyst ExamplePotential Application
Photoredox Catalysis Iridium or Ruthenium complexes[2+2] cycloaddition of precursors to form the 1,3-diazetidin-2-one ring.
Organocatalysis N-Heterocyclic Carbenes (NHCs)Catalyzing the cycloaddition of isocyanates and carbodiimides or related precursors.
Lewis Acid Catalysis Various metal saltsActivation of reactants in cycloaddition reactions.

This interactive table summarizes potential catalytic approaches for the synthesis of the target compound's core structure.

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product selectivity. While the mechanism for the formation of this compound itself has not been studied, insights can be drawn from the well-established mechanisms of related [2+2] cycloaddition reactions, such as the Staudinger synthesis of β-lactams.

The formation of a 1,3-diazetidin-2-one ring via the reaction of an isocyanate and a carbodiimide is generally considered a formal [2+2] cycloaddition. Instead of a concerted pathway, which is often geometrically unfavorable, a stepwise mechanism involving a zwitterionic intermediate is more likely.

Proposed Stepwise Mechanism:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the carbodiimide onto the electrophilic carbonyl carbon of the isocyanate.

Formation of a Zwitterionic Intermediate: This initial attack leads to the formation of a dipolar or zwitterionic intermediate. This intermediate contains both a negatively charged oxygen (from the isocyanate) and a positively charged nitrogen (from the carbodiimide).

Ring Closure: The final step is a rapid intramolecular cyclization, where the anionic oxygen attacks the central carbon of the carbodiimide moiety, leading to the formation of the four-membered 1,3-diazetidin-2-one ring.

This proposed mechanism is analogous to the formation of β-lactams from ketenes and imines, which also proceeds through a zwitterionic intermediate. Computational studies on similar [2+2] cycloadditions have supported a stepwise mechanism, identifying the transition states for both the initial bond formation and the subsequent ring closure. The regioselectivity of the reaction, in cases where unsymmetrical reactants are used, would be determined by the relative stabilities of the possible zwitterionic intermediates.

Further mechanistic studies, including kinetic analysis, isotopic labeling, and computational modeling, would be necessary to fully elucidate the specific pathway for the formation of this compound and its derivatives.

Reaction Mechanisms and Chemical Reactivity of 4 Amino 1,3 Diazet 2 1h One

Reactivity of the 1,3-Diazetidinone Core

The 1,3-diazetidinone ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal values for sp³ and sp² hybridized atoms. This inherent strain is a primary driver of the ring's reactivity, predisposing it to reactions that relieve this strain.

Ring Opening and Rearrangement Reactions

The strained 1,3-diazetidinone core of 4-Amino-1,3-diazet-2(1H)-one is susceptible to cleavage under various conditions, leading to ring-opened products. Nucleophilic attack at the carbonyl carbon or at the C4 position can initiate ring opening. For instance, hydrolysis under acidic or basic conditions is expected to cleave the amide bond, leading to the formation of a substituted urea (B33335) derivative.

Rearrangement reactions are also plausible, driven by the release of ring strain. For example, thermal or photochemical activation could potentially lead to skeletal rearrangements, affording more stable five- or six-membered heterocyclic systems. While specific studies on this compound are limited, related azetidinone systems are known to undergo such transformations.

Stability Profiles under Diverse Chemical Conditions

The stability of this compound is a critical factor in its handling and synthetic applications. The strained ring is sensitive to both acidic and basic media, as well as to elevated temperatures.

ConditionExpected StabilityPrimary Decomposition Pathway
Acidic (e.g., aq. HCl) LowHydrolysis of the amide bond leading to ring opening.
Basic (e.g., aq. NaOH) LowHydrolysis of the amide bond and potential deprotonation at N1 followed by rearrangement.
Thermal ModeratePotential for ring cleavage or rearrangement, depending on the temperature and substitution pattern.
Neutral (e.g., water, organic solvents at RT) Relatively stableCan be isolated and handled under neutral and anhydrous conditions.

Reactions Involving the 4-Amino Group

The primary amino group at the C4 position is a key site of reactivity, capable of participating in a wide range of chemical transformations.

Electrophilic Substitution and Derivatization (e.g., acylation, alkylation)

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus reactive towards electrophiles. Acylation and alkylation are common derivatization reactions.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base is expected to yield the corresponding N-acylated derivatives.

Alkylation: The amino group can be alkylated using alkyl halides. The degree of alkylation (mono-, di-, or even trialkylation to form a quaternary ammonium (B1175870) salt) can be controlled by the reaction conditions and the stoichiometry of the reagents.

ReactionReagentProduct Type
Acylation Acetyl chlorideN-(2-oxo-1,3-diazetidin-4-yl)acetamide
Alkylation Methyl iodide4-(Methylamino)-1,3-diazet-2(1H)-one

Nucleophilic Reactivity and Condensation Reactions (e.g., Schiff base formation)

The amino group can also act as a nucleophile in condensation reactions with carbonyl compounds. The formation of Schiff bases (imines) is a characteristic reaction of primary amines with aldehydes and ketones. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.

Carbonyl CompoundProduct Type
Benzaldehyde 4-(Benzylideneamino)-1,3-diazet-2(1H)-one
Acetone 4-(Propan-2-ylideneamino)-1,3-diazet-2(1H)-one

Carbonyl Group Reactivity

The carbonyl group in the 1,3-diazetidinone ring is an electrophilic center and can undergo nucleophilic attack. However, its reactivity is influenced by the electronic effects of the adjacent nitrogen atoms.

Nucleophilic addition to the carbonyl carbon is a fundamental reaction. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) or hydride reducing agents (e.g., sodium borohydride (B1222165), lithium aluminum hydride), are expected to attack the carbonyl carbon. Reduction of the carbonyl group would lead to the corresponding 4-amino-1,3-diazetidin-2-ol. The stability of this reduction product would likely be low, potentially leading to subsequent ring-opening or rearrangement.

The reactivity of the carbonyl group is also intertwined with the stability of the ring. Reactions that involve the formation of a tetrahedral intermediate at the carbonyl carbon may be followed by ring cleavage, especially if the reaction conditions are harsh.

Addition and Condensation Reactions at the Ketone Functionality

The ketone (or more accurately, the urea carbonyl) functionality in this compound is expected to be less electrophilic than a typical ketone due to resonance with the adjacent nitrogen atoms and the exocyclic amino group. This delocalization of electron density reduces the partial positive charge on the carbonyl carbon.

Addition Reactions:

Nucleophilic addition reactions at the carbonyl carbon are plausible, though likely requiring strong nucleophiles or acid catalysis to enhance the electrophilicity of the carbonyl group.

Reduction: Reduction with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would likely lead to the corresponding 4-amino-1,3-diazetidin-2-ol. The specific conditions would be crucial to avoid ring-opening.

Organometallic Reagents: Addition of Grignard reagents or organolithium compounds could potentially form a tertiary alcohol upon quenching. However, the acidic protons on the nitrogen atoms would need to be considered, as these reagents are also strong bases.

Condensation Reactions:

Condensation reactions, which involve the initial addition of a nucleophile followed by the elimination of a small molecule (usually water), are also conceivable.

Imine/Enamine Formation: Reaction with primary or secondary amines to form imines or enamines, respectively, is a standard reaction for ketones. However, the reduced electrophilicity of the carbonyl in this compound might necessitate harsh reaction conditions, which could compromise the stability of the four-membered ring.

Wittig Reaction: The Wittig reaction, involving the use of a phosphonium (B103445) ylide, could potentially be used to convert the carbonyl group into a methylene (B1212753) group (=CH₂).

The feasibility of these reactions is summarized in the table below, with the caveat that these are predictions based on general principles.

Reaction TypeReagentPredicted ProductPlausibility
Addition
ReductionNaBH₄ or LiAlH₄4-Amino-1,3-diazetidin-2-olHigh
Grignard AdditionR-MgXTertiary alcohol derivativeModerate (side reactions likely)
Condensation
Imine FormationR-NH₂4-Amino-2-imino-1,3-diazetidineModerate (may require catalysis)
Wittig ReactionPh₃P=CH₂4-Amino-2-methylene-1,3-diazetidineModerate

Heteroatom Reactivity (N1 and N3)

The nitrogen atoms at positions 1 and 3 are integral to the chemical character of the molecule, participating in acid-base chemistry and intermolecular interactions.

Protonation and Deprotonation Equilibria

The basicity of the nitrogen atoms in this compound will be influenced by their chemical environment. The exocyclic amino group is expected to be the most basic site due to the localized nature of its lone pair. The ring nitrogen atoms (N1 and N3) are part of an amide-like system, and their lone pairs are delocalized into the carbonyl group, significantly reducing their basicity.

Protonation:

In an acidic medium, the exocyclic amino group would be preferentially protonated to form a substituted ammonium ion.

Deprotonation:

The N-H protons on the ring (at N1 and N3) are expected to be the most acidic protons in the molecule, analogous to the acidity of amides. In the presence of a strong base, one of these protons could be removed to form a resonance-stabilized anion.

The predicted pKa values for the conjugate acids of the basic sites and the acidic N-H protons are difficult to estimate without experimental or computational data. However, a qualitative comparison can be made:

SitePredicted Acidity/Basicity
Exocyclic Amino Group (-NH₂)Most Basic
Ring Nitrogen (N1-H)Acidic
Ring Nitrogen (N3-H)Acidic

Involvement in Hydrogen Bonding Networks

The presence of both hydrogen bond donors (the N-H groups of the amino and the ring nitrogens) and a hydrogen bond acceptor (the carbonyl oxygen) suggests that this compound can participate extensively in hydrogen bonding.

In the solid state, it is highly probable that this molecule would form a network of intermolecular hydrogen bonds. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. The N-H groups of the diazetidine ring can also participate as hydrogen bond donors. These interactions would play a significant role in the crystal packing and the physical properties of the compound, such as its melting point and solubility.

In solution, particularly in protic solvents, this compound would be expected to form hydrogen bonds with solvent molecules. This would influence its solubility and its behavior in chemical reactions.

Tautomerism and Conformational Analysis of 4 Amino 1,3 Diazet 2 1h One

Exploration of Keto-Enol and Related Tautomerism

The structure of 4-Amino-1,3-diazet-2(1H)-one, which contains an amide-like (cyclic urea) fragment, is subject to prototropic tautomerism. The primary form is the lactam or keto form. However, it can theoretically exist in equilibrium with its tautomeric enol (or lactim) form, 4-Amino-1,3-diazet-2-ol. This keto-enol tautomerism involves the migration of a proton from a nitrogen atom to the exocyclic oxygen atom, creating a hydroxyl group and a carbon-nitrogen double bond within the ring. masterorganicchemistry.commdpi.com

The position of the tautomeric equilibrium is highly sensitive to the electronic and steric nature of substituents on the ring. chemrxiv.orgrsc.org For the parent this compound, the amino group itself plays a crucial role. As an electron-donating group, the amino substituent can influence the electron density within the ring system, which in turn affects the relative stability of the keto and enol forms.

Electronic Effects : Electron-withdrawing groups elsewhere on the ring would generally favor the enol form by stabilizing the increased electron density in the ring resulting from tautomerization. Conversely, electron-donating groups tend to stabilize the keto form. In related heterocyclic systems, the introduction of electron-withdrawing groups has been shown to enhance antiviral potency, suggesting an influence on electronic properties. mdpi.com

Steric Effects : Steric hindrance caused by bulky substituents can shift the equilibrium towards the less sterically crowded tautomer. chemrxiv.orgmdpi.com While the amino group at the 4-position is not exceptionally bulky, substitution on the nitrogen atoms of the ring could introduce significant steric strain, potentially influencing the planarity and, consequently, the tautomeric preference of the system.

A comprehensive study specifically quantifying these effects for this compound has not been identified in the literature search.

The solvent environment plays a critical role in determining which tautomer is more stable. nih.govacs.org The equilibrium between tautomers can be shifted significantly by changing the polarity and hydrogen-bonding capability of the solvent. nih.govresearchgate.net

Polar Protic Solvents : These solvents (e.g., water, methanol) can form hydrogen bonds with both the keto (as H-bond acceptors) and enol (as H-bond donors and acceptors) forms. Generally, polar solvents tend to stabilize the more polar tautomer. Computational studies on similar molecules like aminopurines have shown that increasing solvent polarity can affect tautomeric preferences. mdpi.comnih.gov

Non-polar/Aprotic Solvents : In non-polar solvents (e.g., cyclohexane, chloroform), intramolecular hydrogen bonding within the enol tautomer can become a significant stabilizing factor, potentially increasing its population at equilibrium. nih.gov Studies on other dicarbonyl compounds have shown that the keto form is favored in polar aprotic solvents like DMSO, while the enol form is favored in non-polar solvents like chloroform. nih.gov

The following table illustrates the general principles of solvent effects on keto-enol equilibria.

Solvent TypeDielectric Constant (ε)H-Bonding CapabilityGeneral Effect on EquilibriumFavored Tautomer (General Trend)
Non-PolarLow (~2)NoneStabilizes less polar forms, favors intramolecular H-bonds.Enol
Polar AproticHigh (>20)Acceptor onlyStabilizes polar forms through dipole-dipole interactions.Keto
Polar ProticHigh (>30)Donor & AcceptorStabilizes forms capable of intermolecular H-bonding.Keto

This table represents general trends observed in various systems; specific data for this compound is not available.

Amine-Imine Tautomerism Considerations

In addition to keto-enol tautomerism, the exocyclic amino group of this compound allows for the possibility of amine-imine tautomerism. youtube.comyoutube.com This involves the migration of a proton from the exocyclic amino group to a ring nitrogen, resulting in an imine form, 4-Imino-1,3-diazetidin-2-one.

This type of tautomerism is analogous to the well-known keto-enol tautomerism. thieme.de The equilibrium between the amine and imine forms is typically dependent on the specific molecular structure and environment. nih.govnih.gov For most simple amino-heterocycles, the amine form is overwhelmingly favored under normal conditions. Detailed studies on the amine-imine equilibrium for this compound are not present in the reviewed literature.

Conformational Landscape and Energetics of the Four-Membered Ring System

The 1,3-diazet-2(1H)-one ring is a four-membered heterocycle, which inherently possesses significant ring strain. This strain influences its conformational preferences. Unlike larger rings, four-membered rings have limited conformational flexibility. They typically adopt a puckered conformation to relieve some of the torsional strain associated with a planar structure.

The degree of puckering and the energy barrier to ring inversion would be key characteristics of the conformational landscape. The substituents on the ring, including the amino group at C4 and the hydrogen atoms at N1 and N3, would influence the exact geometry of the puckered conformation. Conformational analysis of related heterocyclic ring systems often reveals multiple stable conformers with small energy differences between them. nih.govnih.gov However, specific energetic data regarding the conformational landscape of this compound is not documented in the available search results.

Spectroscopic Characterization Methodologies for 4 Amino 1,3 Diazet 2 1h One

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Tautomer Differentiation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups present in 4-Amino-1,3-diazet-2(1H)-one. These techniques probe the vibrational modes of chemical bonds, which are sensitive to bond strength, mass of the atoms, and molecular geometry.

The key functional groups in this molecule are the primary amine (-NH₂), the secondary amide (N-H) within the ring, and the carbonyl group (C=O) of the cyclic urea (B33335) structure.

N-H Stretching: The primary amine group is expected to show two distinct stretching bands in the region of 3450-3250 cm⁻¹, corresponding to asymmetric and symmetric vibrations. The secondary amide N-H stretch typically appears as a single, often broader band around 3350-3180 cm⁻¹. researchgate.netresearchgate.netupi.edu

C=O Stretching: The carbonyl group in a four-membered lactam (β-lactam) ring typically exhibits a high-frequency stretching vibration due to ring strain. For this compound, this band is predicted to be very strong and sharp, appearing in the range of 1780-1740 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected to produce a medium to strong band around 1650-1580 cm⁻¹.

C-N Stretching: The stretching vibrations for carbon-nitrogen bonds are anticipated in the 1350-1000 cm⁻¹ region.

Vibrational spectroscopy is also crucial for investigating potential tautomerism. This compound could theoretically exist in equilibrium with its imino tautomer, 4-Imino-1,3-diazetidin-2-one. The presence of the imino tautomer would be indicated by the appearance of a C=N stretching band around 1690-1640 cm⁻¹ and a significant change in the N-H stretching region, with the disappearance of the characteristic primary amine bands. mdpi.com Raman spectroscopy would be a valuable complementary technique, as the more symmetric C=N bond often yields a strong Raman signal.

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted FTIR/Raman Frequency (cm⁻¹) Expected Intensity
Primary Amine N-H Asymmetric Stretch 3450 - 3350 Medium
Primary Amine N-H Symmetric Stretch 3350 - 3250 Medium
Secondary Amide N-H Stretch 3350 - 3180 Medium, Broad
Carbonyl C=O Stretch 1780 - 1740 Strong, Sharp
Primary Amine N-H Bend (Scissoring) 1650 - 1580 Medium - Strong
Ring Carbons/Nitrogens C-N Stretch 1350 - 1000 Medium
Imino Tautomer C=N Stretch 1690 - 1640 Medium - Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for the complete structural assignment of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

-NH₂ Protons: The two protons of the primary amino group are chemically equivalent and are expected to appear as a broad singlet. The chemical shift can vary significantly depending on solvent, concentration, and temperature, but is typically predicted in the range of δ 2.0-5.0 ppm.

Ring N-H Proton: The proton on the ring nitrogen (amide proton) is expected to be deshielded and appear as a broad singlet, likely in the region of δ 6.0-9.0 ppm. researchgate.net

C4-H Proton: The single proton attached to the C4 carbon is adjacent to both a nitrogen atom and the amino group. It is expected to resonate as a singlet (assuming no coupling to the N-H protons) in the region of δ 4.5-5.5 ppm.

Broadening of the N-H signals is common due to quadrupole effects from the nitrogen atom and chemical exchange with solvent protons.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Amine (-NH ₂) 2.0 - 5.0 Broad Singlet (br s)
Amide (NH ) 6.0 - 9.0 Broad Singlet (br s)
Methine (CH ) 4.5 - 5.5 Singlet (s)

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to be simple, showing only two signals for the two non-equivalent carbon atoms.

C2 (Carbonyl Carbon): The carbonyl carbon of the cyclic urea is highly deshielded due to the attached electronegative oxygen and nitrogen atoms. Its signal is expected to appear far downfield, in the range of δ 165-180 ppm. rsc.orgresearchgate.net

C4 (Methine Carbon): The C4 carbon is an sp³-hybridized carbon atom bonded to two nitrogen atoms. This environment will cause a significant downfield shift compared to a simple alkane, with a predicted resonance in the region of δ 70-90 ppm.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Atom Hybridization Predicted Chemical Shift (δ, ppm)
C2 sp² (C=O) 165 - 180
C4 sp³ (CH) 70 - 90

To unambiguously confirm the structure, advanced 2D NMR experiments would be essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a correlation cross-peak between the C4 carbon signal and the signal of its directly attached C4-H proton, confirming their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal correlations between atoms separated by two or three bonds. Key expected correlations would include the C4-H proton to the C2 carbonyl carbon, and the N-H protons to both the C2 and C4 carbons, which would definitively establish the ring structure.

Solid-State NMR: If the compound is a crystalline solid with poor solubility, solid-state NMR could provide valuable structural information, including details about polymorphism and intermolecular interactions in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the carbonyl group of the amide.

Two main transitions are expected:

n→π* Transition: A typically weak absorption band resulting from the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. This transition is expected to occur at a longer wavelength, likely in the 210-230 nm range. researchgate.netrsc.org

π→π* Transition: A much stronger absorption band arising from the promotion of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl group. This transition would occur at a shorter wavelength, likely below 200 nm.

The presence of the amino group (an auxochrome) may cause a slight bathochromic (red) shift of these absorption maxima. The spectrum would be relatively simple, reflecting the lack of an extended conjugated system. nih.govresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λₘₐₓ (nm) Expected Molar Absorptivity (ε)
n→π* 210 - 230 Low
π→π* < 200 High

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₂H₄N₂O), the exact molecular weight is 84.0324 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by matching the measured mass to the calculated exact mass. rsc.orgcore.ac.uk

Under electron ionization (EI), the molecular ion peak (M⁺˙) would be observed at m/z 84. The strained four-membered ring is expected to be labile, leading to characteristic fragmentation pathways. Plausible fragmentation could involve:

Loss of isocyanic acid (HNCO): Cleavage of the ring could lead to the loss of a neutral HNCO molecule (43.01 Da), resulting in a fragment ion at m/z 41.

Loss of carbon monoxide (CO): A retro [2+2] cycloaddition could lead to the loss of CO (28.00 Da), giving a fragment at m/z 56.

Loss of an amino group radical (•NH₂): This would result in a fragment at m/z 68.

Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 85. mdpi.com

Table 5: Predicted Mass Spectrometry Data for this compound

Ion Method Predicted m/z Identity
[C₂H₄N₂O]⁺˙ EI, HRMS 84.0324 Molecular Ion (M⁺˙)
[C₂H₅N₂O]⁺ ESI, HRMS 85.0402 Protonated Molecule [M+H]⁺
[C₂H₃N]⁺˙ EI 41 [M - HNCO]⁺˙
[CH₄N₂]⁺˙ EI 56 [M - CO]⁺˙
[C₂H₂NO]⁺ EI 68 [M - NH₂]⁺

X-ray Diffraction Studies for Solid-State Structural Determination

A comprehensive review of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound this compound. Consequently, a definitive experimental determination of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, is not available at present.

X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a three-dimensional electron density map of the molecule and thereby determine the precise coordinates of each atom within the crystal lattice. This information is crucial for understanding the molecule's conformation, intramolecular interactions, and how it arranges itself with neighboring molecules in the solid state.

In the absence of experimental data for this compound, its solid-state structure can be predicted based on the known structures of analogous small-ring heterocyclic compounds and fundamental principles of structural chemistry. The 1,3-diazet-2(1H)-one ring is expected to be nearly planar due to the sp² hybridization of the carbonyl carbon and the nitrogen atoms. The exocyclic amino group is also anticipated to be coplanar with the ring to maximize electronic conjugation.

The crystal structure would likely be heavily influenced by intermolecular hydrogen bonding. The amino group (-NH₂) provides two hydrogen bond donors, while the carbonyl oxygen (C=O) and the ring nitrogen atoms act as hydrogen bond acceptors. These interactions would play a significant role in the formation of a stable, three-dimensional crystal lattice.

For a definitive elucidation of the solid-state structure of this compound, a single-crystal X-ray diffraction study would be required. Such an analysis would provide crucial experimental data, including:

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the size and shape of the repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise position of each atom in the asymmetric unit.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the molecular geometry.

Intermolecular Interactions: Details of hydrogen bonds and other non-covalent interactions that dictate the crystal packing.

Below is a table of representative bond lengths for the types of chemical bonds present in this compound, derived from crystallographically characterized related compounds. It is important to note that these are generalized values and may differ from the actual experimental values for the title compound once determined.

Bond TypeRepresentative Bond Length (Å)
C=O (carbonyl)1.20 - 1.23
C-N (in ring)1.35 - 1.45
C-N (exocyclic)1.32 - 1.38
N-H (amino)0.86 - 0.90
N-H (ring)0.95 - 1.01
C-CNot Applicable

Disclaimer: The data in this table are representative values from structurally similar compounds and are not experimentally determined values for this compound.

Ultimately, the synthesis of a high-quality single crystal of this compound and its subsequent analysis by X-ray diffraction are necessary to provide the definitive structural information that is currently absent from the scientific literature.

Theoretical and Computational Chemistry Studies on 4 Amino 1,3 Diazet 2 1h One

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule, known as its equilibrium geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. arctomsci.comut.ac.ir Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly without a major loss of accuracy. ut.ac.ir

For 4-Amino-1,3-diazet-2(1H)-one, a typical DFT study would involve selecting a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to perform a geometry optimization. ut.ac.ir This calculation would yield key geometric parameters like bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state. The results of such calculations are often compared with experimental data if available. arctomsci.com

Ab Initio Methods and Basis Set Selection for Accurate Calculations

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation approximately. While computationally more demanding than DFT, they can offer higher accuracy in some cases.

The choice of a basis set is crucial for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, like the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets (cc-pVTZ), provide more flexibility in describing the distribution of electrons, leading to more accurate results at a higher computational cost. For a molecule like this compound, a balance must be struck between the desired accuracy and the computational resources available.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Fukui Functions, Electrostatic Potential Maps)

Once the geometry is optimized, various electronic properties and reactivity descriptors can be calculated to understand the molecule's chemical behavior.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Fukui Functions: These functions are used within DFT to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. They help in predicting the regioselectivity of chemical reactions.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution on the molecule's surface. It visually identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).

Solvation Models and Environmental Effects on Electronic Structure

Chemical reactions are most often carried out in a solvent. Solvation models are used to simulate the effect of the solvent on the molecule's structure and properties. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). Including a solvation model is critical for accurately predicting the behavior of this compound in solution, as intermolecular interactions with the solvent can significantly alter its electronic structure and reactivity.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties at zero Kelvin, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation could be used to:

Explore its conformational flexibility and how its shape changes over time in a solvent.

Study how it interacts with other molecules, such as solvent molecules or potential reaction partners.

Understand its aggregation behavior and the nature of intermolecular forces (e.g., hydrogen bonding) in the condensed phase.

MD simulations rely on force fields, which are sets of parameters that define the potential energy of the system. Common force fields include AMBER, CHARMM, and OPLS. researchgate.net

Prediction of Spectroscopic Parameters (e.g., GIAO method for NMR, harmonic vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.net By computing the magnetic shielding tensors for each nucleus in this compound, its theoretical NMR spectrum can be generated and compared with experimental data for structural verification. researchgate.net

Vibrational Spectroscopy (IR & Raman): By calculating the second derivatives of the energy with respect to atomic positions, harmonic vibrational frequencies can be computed. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The theoretical spectrum provides a basis for assigning the vibrational modes observed in experimental spectra.

Advanced Applications and Derivatization Strategies of the 4 Amino 1,3 Diazet 2 1h One Scaffold

Design and Synthesis of 4-Amino-1,3-diazet-2(1H)-one Derivatives for Enhanced Chemical Functionalities

The synthesis of derivatives based on the this compound scaffold is driven by the goal of introducing or enhancing specific chemical properties. This is often achieved by modifying the amino group or by substituting other positions on the diazetidinone ring. Common synthetic strategies involve condensation reactions, cyclizations, and functional group interconversions.

For instance, Schiff base derivatives can be prepared through the condensation of the amino group with various aldehydes or ketones. This approach introduces a diverse range of substituents, allowing for the modulation of electronic and steric properties. The resulting imine linkage can also serve as a coordination site for metal ions.

Another key strategy is the introduction of energetic functionalities, such as nitro groups, onto the heterocyclic ring or the amino substituent. These modifications are of particular interest in the field of energetic materials, where nitrogen-rich heterocycles are valued for their high heats of formation.

The synthesis of these derivatives often requires careful control of reaction conditions to achieve the desired regioselectivity and to avoid decomposition of the strained four-membered ring. Microwave-assisted synthesis has emerged as a valuable tool, often leading to shorter reaction times and improved yields compared to conventional heating methods.

Table 1: Synthetic Strategies for this compound Derivatives

Strategy Reagents/Conditions Resulting Functionality Potential Applications
Schiff Base FormationAldehydes/Ketones, Acid or Base CatalystImine (-N=CHR)Coordination Chemistry, Biological Activity
AcylationAcyl Halides, AnhydridesAmide (-NHCOR)Modified Solubility and Reactivity
NitrationNitrating Agents (e.g., HNO₃/H₂SO₄)Nitro Group (-NO₂)Energetic Materials
Cyclization ReactionsBifunctional ReagentsFused Heterocyclic SystemsNovel Scaffolds for Drug Discovery

Potential in Materials Science Research

The unique structural features of this compound and its derivatives make them promising candidates for the development of advanced materials.

The bifunctional nature of the this compound scaffold, possessing both an amino group and a reactive ring system, allows for its incorporation into polymer chains. This can be achieved through step-growth polymerization, where the amino group reacts with monomers containing, for example, carboxylic acid or isocyanate functionalities. The resulting polymers may exhibit unique thermal and mechanical properties due to the presence of the rigid diazetidinone ring in the polymer backbone. Furthermore, the amino group can be used as a site for grafting side chains, leading to the formation of comb or brush polymers with tailored properties.

Derivatization of the this compound core allows for the fine-tuning of material properties. For example, the introduction of long alkyl chains can enhance solubility in nonpolar solvents and influence the self-assembly behavior of the molecules. Conversely, the incorporation of polar functional groups can increase hydrophilicity and promote interactions with polar matrices. The ability to systematically modify the peripheral substituents provides a powerful tool for designing materials with specific optical, electronic, or thermal characteristics.

Nitrogen-rich heterocyclic compounds are a cornerstone of modern energetic materials research. mdpi.comenergetic-materials.org.cnmsesupplies.com They often exhibit high positive enthalpies of formation, good densities, and produce a large volume of gaseous products upon decomposition, all of which contribute to high energetic performance. mdpi.com The this compound scaffold, containing a high percentage of nitrogen, aligns with the fundamental principles of designing high-energy-density materials. rsc.org

By analogy to other nitrogen-rich heterocycles like triazoles and tetrazoles, the introduction of energetic functional groups, such as nitro (-NO₂) or azido (B1232118) (-N₃), onto the diazetidinone ring or the amino group is a key strategy for enhancing its energetic properties. mdpi.comenergetic-materials.org.cn Nitration, in particular, is a well-established method for increasing the oxygen balance and detonation performance of energetic compounds. mdpi.com The synthesis of such derivatives would aim to create molecules with a favorable balance between energetic output and thermal stability, a critical consideration in the development of safe and effective energetic materials. energetic-materials.org.cn

Table 2: Comparison of Nitrogen-Rich Heterocyclic Scaffolds in Energetic Materials

Heterocycle Key Features Common Energetic Derivatives
Triazole 5-membered ring, 3 nitrogen atomsNitrotriazoles, Aminonitrotriazoles
Tetrazole 5-membered ring, 4 nitrogen atomsNitrotetrazoles, Azidotetrazoles
1,3-Diazet-2(1H)-one 4-membered ring, 2 nitrogen atoms(Hypothetical) Nitro- and amino-substituted derivatives

Role as Ligands in Coordination Chemistry and Metal Complexes

The this compound scaffold possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The exocyclic amino group and the nitrogen atoms within the diazetidinone ring can all act as Lewis bases, donating their lone pair of electrons to a metal center. The specific coordination mode will depend on the nature of the metal ion, the steric and electronic properties of any substituents on the ligand, and the reaction conditions.

The ability to form stable complexes with a variety of transition metals opens up possibilities for applications in areas such as catalysis, sensing, and materials science. For example, metal complexes of these ligands could be investigated for their catalytic activity in various organic transformations. Furthermore, the incorporation of metal centers into materials containing these ligands could lead to novel magnetic or luminescent properties.

Research into the coordination chemistry of analogous heterocyclic systems, such as those derived from 4-amino-1,2,4-triazole, has demonstrated the formation of diverse and structurally interesting metal complexes. scholarsresearchlibrary.comnih.gov These studies provide a valuable precedent for exploring the coordination behavior of this compound and its derivatives.

Emerging Research Directions and Future Perspectives for 4 Amino 1,3 Diazet 2 1h One Chemistry

Development of Novel and Sustainable Synthetic Pathways

The future of synthesizing 4-Amino-1,3-diazet-2(1H)-one and its derivatives is increasingly geared towards novel and sustainable methods that prioritize efficiency, safety, and environmental responsibility. Research is moving beyond traditional multi-step processes to explore greener alternatives.

Key Research Thrusts:

Photochemical Synthesis: Light-induced reactions offer a powerful, sustainable tool for constructing strained ring systems. One promising approach is the photochemical Wolff rearrangement, where irradiation of precursor molecules like 4-diazopyrazolidine-3,5-diones can induce ring contraction to form the 1,2-diazetidinone core. rsc.orgresearchgate.net This method proceeds under mild conditions, often avoiding harsh reagents. Another relevant strategy is the visible-light-promoted aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition that can be used to form azetidine rings. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation is a well-established green chemistry technique that can significantly accelerate reaction rates, improve yields, and reduce the need for conventional solvents. Applying this technology to the cyclization steps in the synthesis of the diazetidinone ring could offer a more efficient and sustainable production pathway.

Catalytic Routes: Development of catalytic methods, particularly those using earth-abundant metals or organocatalysts, is a primary goal. These approaches aim to replace stoichiometric reagents, thereby minimizing waste and improving atom economy. Research into copper-catalyzed intramolecular C-N coupling, used for forming 4-alkylidene-2-azetidinones, provides a template for developing similar catalytic cyclizations. researchgate.net

Multi-Component Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the final product streamlines synthesis by reducing the number of intermediate purification steps, saving time, energy, and resources. Adapting MCR strategies for the synthesis of functionalized diazetidinones is a key area for future development.

Synthetic StrategyCore PrincipleSustainability Aspect
Photochemistry Use of light to induce ring formation or contraction (e.g., Wolff Rearrangement). rsc.orgmdpi.comEnergy-efficient, mild conditions, avoids harsh chemical reagents.
Microwave-Assisted Application of microwave energy to accelerate reaction rates. Reduced reaction times, often solvent-free, improved energy efficiency.
Catalysis Use of catalysts to facilitate cyclization with high efficiency. researchgate.netHigh atom economy, reduced waste, potential for enantioselectivity.
MCRs Combining multiple reactants in a single step to build molecular complexity.Procedural simplification, reduced solvent and energy use.

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The inherent ring strain of the 1,3-diazet-2(1H)-one core, estimated to be around 25.4 kcal/mol for azetidines, is a driving force for its reactivity. rsc.org This strain renders the endocyclic amide bond more susceptible to nucleophilic attack compared to its acyclic counterparts and opens the door to unique, "unconventional" chemical transformations. globalresearchonline.net

Key Research Thrusts:

Strain-Release Reactions: A primary focus is on harnessing the stored ring strain for synthetic applications. This includes controlled ring-opening reactions to generate valuable linear intermediates. An example of such a strategy is the ring opening of photochemically generated azetidinols, which can be triggered by the addition of ketones or boronic acids. beilstein-journals.org

Ring-Opening Polymerization (ROP): The strained ring is a potential monomer for polymerization. Both anionic and cationic ring-opening polymerizations of azetidines have been demonstrated, producing polyamines. rsc.orgrsc.orgnih.gov Investigating the ROP of this compound could lead to novel polymers with unique properties derived from the urea (B33335) and amine functionalities.

[2+2] Cycloadditions: Exploring the participation of the endocyclic double bond (if present in derivatives) or the exocyclic functionalities in cycloaddition reactions could yield complex polycyclic structures that are otherwise difficult to synthesize.

Selectivity Control: A significant challenge and area of research is controlling the selectivity of reactions. This involves directing reactions to a specific site on the molecule (chemoselectivity), controlling the orientation of addition (regioselectivity), and forming a specific stereoisomer (stereoselectivity). youtube.com Future work will likely involve the use of advanced catalytic systems and continuous flow reactors to precisely manage reaction conditions, thereby achieving high selectivity in the functionalization of the ring or its side chains. nih.govrsc.org For instance, research could focus on selectively targeting the exocyclic amino group for derivatization while leaving the ring structure intact, or vice-versa.

Advanced Spectroscopic Characterization under Non-Standard Conditions

To fully understand and optimize the synthesis and reactivity of this compound, it is crucial to study the molecule under dynamic, non-standard conditions. Advanced in-situ and operando spectroscopic techniques are vital for this purpose, as they allow for real-time monitoring of reactions as they occur.

Key Research Thrusts:

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is a powerful tool for monitoring reaction kinetics and identifying transient intermediates in real-time. researchgate.netyoutube.comxjtu.edu.cn By inserting an FTIR probe directly into the reaction vessel, chemists can track the consumption of reactants and the formation of the diazetidinone product by observing the appearance of its characteristic strained carbonyl bond vibration (typically in the 1735-1765 cm⁻¹ region for azetidinones). globalresearchonline.net This allows for rapid optimization of reaction parameters like temperature, pressure, and catalyst loading. nih.gov

Operando Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides complementary vibrational information and is particularly useful for studying reactions in aqueous media or for monitoring solid catalysts under operational conditions.

Computational Spectroscopy: The experimental data gathered under non-standard conditions can be complex. Density Functional Theory (DFT) and other computational methods are essential for accurately assigning spectral features to specific molecular vibrations and for modeling reaction pathways, providing a deeper mechanistic understanding.

High-Pressure/Variable-Temperature Studies: Employing spectroscopic techniques under high pressure or at various temperatures can reveal crucial information about reaction mechanisms, activation barriers, and the stability of the strained ring system.

TechniqueApplicationInformation Gained
In-Situ FTIR Real-time monitoring of synthesis and degradation reactions. youtube.comacs.orgReaction kinetics, detection of intermediates, endpoint determination.
Operando Raman Studying reactions involving solid catalysts or in aqueous media.Mechanistic insights, catalyst state, phase changes.
Computational Spectroscopy Assigning experimental spectra and modeling reaction pathways.Structural confirmation, understanding transition states.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of novel molecules, including derivatives of this compound. These computational tools can analyze vast datasets to predict properties, optimize reactions, and design new synthetic pathways far more efficiently than traditional methods.

Key Research Thrusts:

AI-Driven Retrosynthesis: Computer-aided synthesis planning (CASP) tools, powered by AI, can propose novel and efficient synthetic routes to a target molecule. zamann-pharma.com By incorporating specific knowledge and parameters, such as a preference for sustainable or photochemical steps, these algorithms can design pathways that are both innovative and practical. chemrxiv.orgnih.gov

Reaction Optimization: ML models can be trained on experimental data to predict the optimal conditions (temperature, solvent, catalyst, etc.) for a given reaction, minimizing the need for extensive trial-and-error experimentation and accelerating the development process.

Property Prediction: AI can predict the physicochemical, pharmacological, and spectroscopic properties of hypothetical derivatives of this compound before they are synthesized. This in silico screening allows researchers to prioritize the synthesis of compounds with the most promising characteristics for a specific application.

Autonomous Synthesis: The ultimate goal is the integration of AI-driven planning with robotic systems to create fully automated synthesis platforms. synthiaonline.com Such systems could rapidly synthesize and test libraries of diazetidinone derivatives, dramatically accelerating the pace of chemical discovery.

Supramolecular Chemistry and Self-Assembly Potential

The molecular structure of this compound, which contains a cyclic urea moiety, possesses key features for participating in supramolecular chemistry and self-assembly. The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O oxygen, ring nitrogens) suggests a strong potential for forming ordered, non-covalent structures. mdpi.com

Key Research Thrusts:

Hydrogen-Bonded Networks: The compound can act as a building block, or "tecton," for constructing one-, two-, or three-dimensional supramolecular networks through predictable hydrogen bonding interactions (e.g., N-H···O and N-H···N). soton.ac.uk This is analogous to how other cyclic ureas and nitrogen heterocycles form extended structures. uberresearch.commdpi.com

Self-Assembled Nanostructures: Research on bis-urea macrocycles and other urea derivatives has shown their ability to self-assemble into well-defined nanostructures, such as nanotubes and gels. uberresearch.comnih.gov The specific geometry and hydrogen-bonding capabilities of this compound could direct its assembly into unique architectures with potential applications in materials science.

Host-Guest Chemistry: If self-assembled structures form channels or cavities, they could function as host materials for trapping smaller guest molecules, leading to applications in separations, sensing, or catalysis.

Proto-Biopolymers: The ability of nitrogen heterocycles to form ordered stacks through hydrogen bonding and hydrophobic interactions is a key feature of life's informational polymers like DNA. The study of self-assembling heterocycles like cyanuric acid provides a model for how simple molecules can form complex, ordered supramolecular polymers in aqueous environments. acs.org Exploring the self-assembly of this compound contributes to this fundamental area of science.

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